molecular formula C28H22F3N7O B12309784 N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

Cat. No.: B12309784
M. Wt: 532.5 g/mol
InChI Key: HHZIURLSWUIHRB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide is a deuterated derivative of nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML). The compound replaces the methyl (-CH3) group at the 4-position of the benzamide moiety with a trideuteriomethyl (-CD3) group . Structurally, the compound retains the core pharmacophore of nilotinib, including the 4-methylimidazole, trifluoromethylphenyl, and pyridinylpyrimidine groups critical for binding to the BCR-ABL1 kinase domain .

Properties

Molecular Formula

C28H22F3N7O

Molecular Weight

532.5 g/mol

IUPAC Name

N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3

InChI Key

HHZIURLSWUIHRB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Biological Activity

N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The following table summarizes key chemical identifiers:

PropertyValue
IUPAC Name This compound
Molecular Formula C19H15F3N4O
Molecular Weight 404.3426 g/mol
CAS Number Not specified in the sources

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the compound effectively reduced cell viability in pancreatic cancer cells (DAN-G cell line) with an IC50 value indicating cytostatic activity .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory properties. It has shown potent inhibitory activity against discoidin domain receptors (DDR1/2), which are implicated in fibrotic diseases. The selectivity of this compound for DDR1/2 over other kinases suggests potential as a therapeutic agent in treating idiopathic pulmonary fibrosis (IPF) .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : The compound selectively inhibits specific kinases, leading to decreased signaling pathways associated with tumor growth and fibrosis.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: In Vitro Efficacy

A comprehensive study assessed the in vitro efficacy of the compound against several cancer cell lines. The results showed a dose-dependent reduction in cell proliferation, with significant effects observed at concentrations as low as 10 µM .

Study 2: Pharmacokinetics and Safety

Another investigation focused on the pharmacokinetic profile and safety of the compound in animal models. The findings suggested favorable bioavailability and a high tolerated dose compared to standard treatments like nintedanib, indicating a promising safety profile for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide exhibit notable anticancer properties. For instance, derivatives of trifluoromethyl pyrimidine have shown promising results against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers at concentrations as low as 5 μg/ml . These compounds work by inhibiting specific protein kinases involved in cancer progression.

Antifungal Activity

In vitro studies have demonstrated that similar compounds possess antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates for certain derivatives were comparable to established antifungal agents, indicating their potential utility in agricultural applications .

Insecticidal Properties

The insecticidal efficacy of these compounds has also been evaluated, revealing moderate activity against pests like Mythimna separata and Spodoptera frugiperda. Although their effectiveness was lower than that of commercial insecticides like chlorantraniliprole, the results suggest a possible role in integrated pest management strategies .

Protein Kinase Inhibition

The primary therapeutic application of this compound lies in its ability to inhibit protein kinase activity. This mechanism is crucial for treating diseases such as cancer, where aberrant kinase signaling pathways drive tumor growth and survival .

Formulation as Salts

The compound can be formulated into various salt forms (e.g., hydrochloride, sulfate), which can enhance its solubility and bioavailability, making it more effective as a therapeutic agent . This adaptability is vital for optimizing pharmacokinetic properties in drug development.

Data Summary

Activity Type Target Organism/Cell Line Concentration Efficacy
AnticancerPC3, K562, HeLa, A5495 μg/mlModerate to high
AntifungalBotrytis cinerea50 μg/mlComparable to tebuconazole
InsecticidalMythimna separata500 μg/mlModerate

Comparison with Similar Compounds

Structural Differences :

  • The non-deuterated parent compound lacks the trideuteriomethyl group, featuring a standard methyl (-CH3) group at the 4-position of the benzamide . Pharmacokinetics:
  • Nilotinib hydrochloride monohydrate (marketed as Tasigna®) exhibits a solubility of 0.6 mg/mL in water, which limits its oral absorption. However, a nanosized, weakly crystalline modification increases solubility by 15–20× (9–12 mg/mL), enhancing bioavailability .
  • Clinical Use:
  • Approved for imatinib-resistant CML, nilotinib shows 300-fold greater potency against BCR-ABL1 than imatinib .

Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide)

Structural Differences :

  • Substitutes the 4-methylimidazole and trifluoromethylphenyl groups with a methylpiperazine and methylphenyl moiety .
    Pharmacokinetics :
  • Lower potency than nilotinib (IC50 = 300 nM vs. 20 nM for BCR-ABL1) due to reduced binding affinity .
  • Higher susceptibility to resistance mutations (e.g., T315I) .
    Clinical Use :

Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide)

Structural Differences :

  • Features a thiazolecarboxamide core and hydroxyethylpiperazine group, differing from the benzamide scaffold of nilotinib .
    Pharmacokinetics :
  • Dual SRC/ABL inhibition with broad-spectrum activity, including activity against the T315I mutation (IC50 = 8.6 nM) .
  • Shorter half-life (3–5 hours) compared to nilotinib (15 hours) .
    Clinical Use :
  • Effective in imatinib-resistant CML but associated with pleural effusions due to off-target kinase inhibition .

3-((5-Chloro-4-(pyridin-3-yl)pyrimidin-2-yl)amino)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide

Structural Differences :

  • Chlorine substitution at the 5-position of the pyrimidine ring (C28H21ClF3N7O vs. C28H18D3F3N7O for the deuterated compound) .
    Pharmacokinetics :
  • Increased molecular weight (563.96 g/mol vs. ~561.96 g/mol for deuterated nilotinib) may reduce solubility but enhance target binding via halogen interactions .
    Research Findings :
  • No clinical data available; primarily a preclinical analog for studying resistance mechanisms .

4-Methyl-3-[(2-pyridin-3-ylpyrido[2,3-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Structural Differences :

  • Pyrido[2,3-d]pyrimidin-4-yl replaces pyridin-3-ylpyrimidin-2-yl, altering the kinase selectivity profile .
    Pharmacokinetics :
  • Broader kinase inhibition (e.g., FLT3, DDR1/2) due to extended planar aromatic system .
    Research Findings :
  • Preclinical studies suggest dual DDR1/DDR2 inhibition, relevant in fibrosis and metastasis .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Solubility (mg/mL) BCR-ABL1 IC50 (nM) Clinical Indication
Deuterated Nilotinib ~561.96 -CD3, 4-methylimidazole, pyridinylpyrimidine N/A* ~20 (estimated) Preclinical investigation
Nilotinib 584.14 -CH3, 4-methylimidazole, pyridinylpyrimidine 0.6 (base), 9–12 (nanosized) 20 Imatinib-resistant CML
Imatinib 589.71 Methylpiperazine, methylphenyl 0.4 300 First-line CML
Dasatinib 488.01 Thiazolecarboxamide, hydroxyethylpiperazine 0.5 8.6 Imatinib-resistant CML
Chlorinated Analog (TRC-C179120) 563.96 -Cl, pyridinylpyrimidine N/A N/A Preclinical studies

Research Findings and Implications

  • Deuterated Nilotinib : Expected to exhibit prolonged half-life due to reduced CYP3A4-mediated metabolism, analogous to deutetrabenazine .
  • Nilotinib Nanosizing: Improved solubility (9–12 mg/mL) via freeze-drying techniques enhances bioavailability, a strategy applicable to deuterated derivatives .
  • Structural Modifications : Chlorine or pyrido-pyrimidine substitutions (e.g., ) may expand therapeutic utility beyond CML, targeting fibrosis or DDR1/2-driven cancers .

Preparation Methods

Environmental Impact

  • Solvent-Free Steps : The copper-catalyzed coupling in EP3904342A1 eliminates solvent use, reducing waste.
  • Deuterium Efficiency : The CDC method minimizes deuterium loss compared to traditional halogenation-deuteration sequences.

Yield Optimization

  • The 50% yield in the imidazole coupling step presents a bottleneck. Alternatives such as microwave-assisted synthesis or ligand optimization (e.g., using DMEDA instead of 8-hydroxyquinoline) could improve efficiency.

Scalability

  • The TBHP-mediated CDC reaction requires careful handling due to peroxide hazards. Flow chemistry setups may enhance safety and scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.